2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid
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Overview
Description
2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid is a complex organic compound that features a thiadiazole ring, a benzoic acid moiety, and a dimethylanilino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Attachment of the Dimethylanilino Group: The thiadiazole intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Benzoic Acid Moiety: The final step involves the reaction of the intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular pathways leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-BIS{[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- 2-({5-[(2,6-DIMETHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and dimethylanilino group contribute to its potential as a versatile compound in various research applications.
Properties
CAS No. |
498569-12-3 |
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Molecular Formula |
C20H18N4O4S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O4S2/c1-11-6-5-7-12(2)16(11)21-15(25)10-29-20-24-23-19(30-20)22-17(26)13-8-3-4-9-14(13)18(27)28/h3-9H,10H2,1-2H3,(H,21,25)(H,27,28)(H,22,23,26) |
InChI Key |
NMAHAKXBEOXTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
solubility |
52.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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